FI-700

Catalog No.
S548032
CAS No.
866883-79-6
M.F
C21H29N9O
M. Wt
423.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FI-700

CAS Number

866883-79-6

Product Name

FI-700

IUPAC Name

5-[5-(piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-N-propyl-2-N-(2-pyridin-4-ylethyl)pyrimidine-2,4-diamine

Molecular Formula

C21H29N9O

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C21H29N9O/c1-2-6-24-19-17(20-29-28-18(31-20)15-30-12-10-23-11-13-30)14-26-21(27-19)25-9-5-16-3-7-22-8-4-16/h3-4,7-8,14,23H,2,5-6,9-13,15H2,1H3,(H2,24,25,26,27)

InChI Key

AOGSXPPPFJBSRA-UHFFFAOYSA-N

SMILES

CCCNC1=NC(=NC=C1C2=NN=C(O2)CN3CCNCC3)NCCC4=CC=NC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

FI700; FI-700; FI 700.

Canonical SMILES

CCCNC1=NC(=NC=C1C2=NN=C(O2)CN3CCNCC3)NCCC4=CC=NC=C4

Description

The exact mass of the compound 2,4-Pyrimidinediamine, 5-(5-(1-piperazinylmethyl)-1,3,4-oxadiazol-2-yl)-N4-propyl-N2-(2-(4-pyridinyl)ethyl)- is 423.24951 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

FI-700 is a novel and potent inhibitor of the FMS-like tyrosine kinase 3, commonly referred to as FLT3. This compound has demonstrated significant antileukemia activity, particularly against mutant FLT3-expressing leukemia cell lines and primary acute myeloid leukemia cells. The selectivity of FI-700 for mutant FLT3 makes it a promising candidate for targeted therapies in hematological malignancies, especially in cases where conventional treatments have failed or are not effective.

Typical of small organic molecules. Key types of reactions include:

  • Oxidation: Involves the addition of oxygen or the removal of hydrogen, potentially leading to the formation of oxides.
  • Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
  • Substitution: Involves replacing one atom or group in the molecule with another.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The specific products formed depend on the reaction conditions and reagents employed.

The primary biological activity of FI-700 is its selective inhibition of FLT3 kinase activity. This inhibition leads to downstream effects such as dephosphorylation of mutant FLT3 and signal transducer and activator of transcription 5 (STAT5), which triggers cell cycle arrest and apoptosis in leukemia cells. The compound's ability to selectively target mutant forms of FLT3 distinguishes it from other kinase inhibitors, providing a therapeutic advantage in treating acute myeloid leukemia.

The synthesis of FI-700 is complex and involves multiple steps, including the formation of key intermediates. Although specific details about the synthetic route are proprietary, it generally requires various reagents and catalysts to achieve the desired chemical structure. Industrial production likely utilizes optimized conditions for high yield and purity, employing automated reactors and purification techniques such as crystallization and chromatography.

FI-700 has a broad range of applications across several fields:

  • Chemistry: As a research tool for studying FLT3 kinase inhibition.
  • Biology: To investigate FLT3's role in cellular signaling pathways.
  • Medicine: In preclinical studies evaluating its efficacy as a therapeutic agent for acute myeloid leukemia.
  • Pharmaceutical Industry: In the development of new drugs targeting FLT3 kinase specifically.

Studies on FI-700's interactions primarily focus on its binding affinity for FLT3 and its effects on downstream signaling pathways. These investigations help elucidate how FI-700 alters cellular behavior in mutant FLT3-expressing cells, providing insights into its mechanism of action and potential resistance mechanisms that may arise during treatment.

FI-700 is unique among FLT3 inhibitors due to its selective action against mutant forms of the kinase. Here are some similar compounds for comparison:

Compound NameMechanism of ActionUnique Features
MidostaurinNon-selective FLT3 inhibitorApproved for use in acute myeloid leukemia
QuizartinibSelective FLT3 inhibitorFocuses on inhibiting FLT3 mutations
GilteritinibDual inhibitor (FLT3 and AXL kinases)Used for relapsed/refractory acute myeloid leukemia

The uniqueness of FI-700 lies in its potent selectivity for mutant FLT3 kinase, which enhances its potential effectiveness as a targeted therapy compared to other inhibitors that may also affect wild-type forms or other kinases.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

423.24950658 g/mol

Monoisotopic Mass

423.24950658 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N548AP3GTF

Wikipedia

Fi-700

Dates

Modify: 2024-02-18
1: Kojima K, McQueen T, Chen Y, Jacamo R, Konopleva M, Shinojima N, Shpall E, Huang X, Andreeff M. p53 activation of mesenchymal stromal cells partially abrogates microenvironment-mediated resistance to FLT3 inhibition in AML through HIF-1α-mediated down-regulation of CXCL12. Blood. 2011 Oct 20;118(16):4431-9. doi: 10.1182/blood-2011-02-334136. Epub 2011 Aug 25. PubMed PMID: 21868571; PubMed Central PMCID: PMC3204912.
2: Katsumi A, Kiyoi H, Abe A, Tanizaki R, Iwasaki T, Kobayashi M, Matsushita T, Kaibuchi K, Senga T, Kojima T, Kohno T, Hamaguchi M, Naoe T. FLT3/ ITD regulates leukaemia cell adhesion through α4β1 integrin and Pyk2 signalling. Eur J Haematol. 2011 Mar;86(3):191-8. doi: 10.1111/j.1600-0609.2010.01556.x. Epub 2011 Jan 25. PubMed PMID: 21114537.
3: Kojima K, Konopleva M, Tsao T, Andreeff M, Ishida H, Shiotsu Y, Jin L, Tabe Y, Nakakuma H. Selective FLT3 inhibitor FI-700 neutralizes Mcl-1 and enhances p53-mediated apoptosis in AML cells with activating mutations of FLT3 through Mcl-1/Noxa axis. Leukemia. 2010 Jan;24(1):33-43. doi: 10.1038/leu.2009.212. Epub 2009 Oct 15. PubMed PMID: 19946262.
4: Shiotsu Y. [New therapeutic option for leukemia patients, with FLT3/Aurora kinase inhibitor, KW-2449: strategy and comparison with other kinase inhibitors]. Rinsho Ketsueki. 2008 Aug;49(8):641-9. Review. Japanese. PubMed PMID: 18800614.
5: Stevens AM, Then JE, Frock KM, Crookes BA, Commichau C, Marden BT, Beynnon BJ, Rebuck JA. Evaluation of feeding intolerance in patients with pentobarbital-induced coma. Ann Pharmacother. 2008 Apr;42(4):516-22. doi: 10.1345/aph.1K555. Epub 2008 Mar 25. PubMed PMID: 18364404.
6: Kiyoi H, Shiotsu Y, Ozeki K, Yamaji S, Kosugi H, Umehara H, Shimizu M, Arai H, Ishii K, Akinaga S, Naoe T. A novel FLT3 inhibitor FI-700 selectively suppresses the growth of leukemia cells with FLT3 mutations. Clin Cancer Res. 2007 Aug 1;13(15 Pt 1):4575-82. PubMed PMID: 17671144.

Explore Compound Types